molecular formula C17H20N4O2S B2686324 (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide CAS No. 1241703-23-0

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide

Cat. No.: B2686324
CAS No.: 1241703-23-0
M. Wt: 344.43
InChI Key: HGOIKUPGHSVKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide have been investigated for their antibacterial and antifungal properties. A study synthesizing similar compounds found that these substances exhibited significant antimicrobial activities, highlighting their potential as therapeutic agents against various bacterial and fungal infections (Nunna et al., 2014). Another research also emphasized the antimicrobial potential of related compounds, suggesting their role in addressing resistant strains of bacteria and fungi (Sarvaiya et al., 2019).

Endothelin Receptor Antagonism

Studies have explored the role of similar compounds in acting as endothelin receptor antagonists. These substances show potential in treating conditions related to endothelin, a peptide that plays a critical role in various cardiovascular diseases. One study demonstrated that these compounds, particularly the 2-phenylethenesulfonamide derivatives, possess promising oral activity and can inhibit endothelin-induced responses in animal models (Harada et al., 2001). Another research indicated their effectiveness in protecting against diabetic nephropathy in diabetic rat models, further underscoring their therapeutic potential in cardiovascular and renal diseases (Sugimoto et al., 2002).

Anticancer Activity

Certain derivatives of this compound have been investigated for their anticancer properties. Research focusing on the synthesis and evaluation of similar compounds revealed their potential in inhibiting cancer cell proliferation and inducing apoptosis, especially in specific cancer cell lines. This suggests their utility in developing new anticancer therapies (Fares et al., 2014).

Molecular Structure and Computational Studies

The molecular structure and properties of related compounds have been extensively studied, employing various computational and experimental techniques. These studies provide insights into the molecular interactions, stability, and electronic structures of these compounds, which are crucial for understanding their pharmacological potential (Elangovan et al., 2021).

Properties

IUPAC Name

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,13-9-15-6-2-1-3-7-15)20-16-8-4-12-21(14-16)17-18-10-5-11-19-17/h1-3,5-7,9-11,13,16,20H,4,8,12,14H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOIKUPGHSVKIL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C2=NC=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.